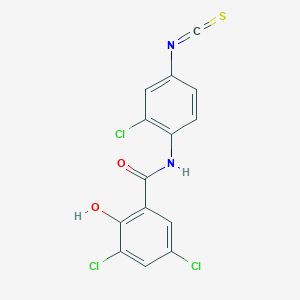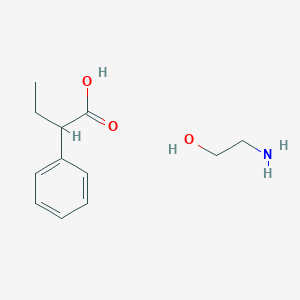![molecular formula C9H5F3S B162923 5-Trifluoromethylbenzo[b]thiophene CAS No. 132896-18-5](/img/structure/B162923.png)
5-Trifluoromethylbenzo[b]thiophene
Descripción general
Descripción
5-Trifluoromethylbenzo[b]thiophene is a chemical compound with the molecular formula C9H5F3S and a molecular weight of 202.2 . It is primarily used for research and development .
Synthesis Analysis
Thiophene derivatives, including this compound, can be synthesized through various methods. One of the common methods is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other significant synthetic methods include the Paal–Knorr, Fiesselmann, and Hinsberg syntheses .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring attached to a benzene ring with a trifluoromethyl group at the 5-position . Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms .
Chemical Reactions Analysis
Thiophene derivatives, including this compound, are essential heterocyclic compounds with a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Physical And Chemical Properties Analysis
This compound has a density of 1.38 g/cm3 and a boiling point of 232.297°C at 760 mmHg .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Mechanistic Insights
The study conducted by Pozo et al. (2021) sheds light on the chemical synthesis involving thiophene derivatives, where 2-(trimethylsilyl)thiophen-3-yl triflate reacts to form tetraphenylbenzo[b]thiophene. This reaction was initially thought to proceed through a 2-thiophyne intermediate but was later clarified to involve a ketocarbene intermediate, leading to a tricyclic product after a series of thermal rearrangements. This finding provides insights into the reactivity and synthetic utility of thiophene derivatives in organic chemistry Pozo, I., Cobas, A., Peña, D., Guitián, E., & Pérez, D. (2021). Toward 2-Thiophyne: Ketocarbene versus Hetaryne Intermediates from 2-(Trimethylsilyl)thiophen-3-yl Triflate. Organic letters.
Molecular Structure and Reactivity
Wu et al. (2013) explored the bromination selectivity in the modification of 5-diarylamino-2-methylbenzo[b]thiophene, a triphenylamine-based charge-transporting material. Their findings revealed "abnormal" bromination at specific positions due to a unique electron structure, challenging previous understandings and opening avenues for further functionalization of thiophene derivatives Wu, B.-P., Pang, M., Tan, T.-f., & Meng, J. (2013). "Abnormal" bromination reaction selectivity of 5-diarylamino-2-methylbenzo[b]thiophene caused by a "non-planar" conjugated model: Synthesis and theoretical calculation. Journal of Molecular Structure.
Biological Activity and Pharmaceutical Applications
Research by Abdo et al. (2020) on tetrahydrobenzo[b]thiophene derivatives highlighted their potential as anticancer agents and kinase inhibitors. This work involved synthesizing novel 1,2,4-triazines from tetrahydrobenzo[b]thiophene derivatives, which showed significant anticancer activity and kinase inhibitory potency, demonstrating the therapeutic potential of benzo[b]thiophene derivatives in oncology Abdo, N. Y. M., Mohareb, R. M., & Halim, P. A. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic chemistry.
Antimicrobial Applications
Mabkhot et al. (2016) investigated the antimicrobial activities of novel armed thiophene derivatives, highlighting the importance of substituents on bioactivity. Their study underscores the potential of thiophene derivatives in developing new antibiotics and the importance of controlled pharmacomodulation in drug design Mabkhot, Y., Alatibi, F., El-Sayed, N., Al-showiman, S., Kheder, N. A., Wadood, A., Rauf, A., Bawazeer, S., & Hadda, T. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Thiophene-based compounds, including 5-Trifluoromethylbenzo[b]thiophene, have been the focus of many recent studies due to their potential as biologically active compounds . They are expected to continue playing a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Propiedades
IUPAC Name |
5-(trifluoromethyl)-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3S/c10-9(11,12)7-1-2-8-6(5-7)3-4-13-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLMZARIOJWWCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471710 | |
| Record name | 5-(Trifluoromethyl)-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132896-18-5 | |
| Record name | 5-(Trifluoromethyl)-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Q & A
Q1: What is the significance of the geometric isomers in the context of this research?
A1: The research focuses on two geometric isomers of the studied compound, denoted as E and Z isomers. These isomers possess distinct spatial arrangements of their atoms, potentially leading to differences in their pharmacological properties. The study demonstrates that these isomers exhibit stereoselective disposition [], meaning they are handled differently by the body. Specifically, the E isomer is eliminated faster than the Z isomer in dogs. This finding highlights the importance of understanding isomer-specific behavior in drug development, as different isomers may have varying efficacy, safety, and pharmacokinetic profiles.
Q2: What analytical challenges were addressed in this research, and how were they overcome?
A2: The researchers developed a highly sensitive and specific high-performance liquid chromatography (HPLC) assay coupled with electrochemical (EC) detection to quantify the E and Z isomers in biological samples. This method was necessary due to the strong light absorption of both isomers, which causes photoisomerization [] – the conversion of one isomer into the other upon light exposure. This phenomenon could confound analysis and lead to inaccurate results. By developing and validating this specialized HPLC-EC method, the researchers ensured accurate measurement of individual isomers, allowing for a clearer understanding of their respective pharmacokinetic profiles.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[(1R,2S,3S,4S)-3-cyano-1-methyl-2-(3-oxobutyl)-4-propan-2-ylcyclohexyl] acetate](/img/structure/B162866.png)
